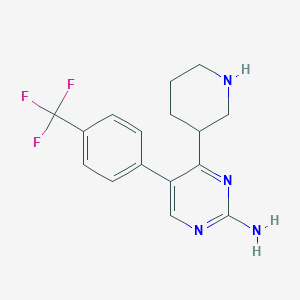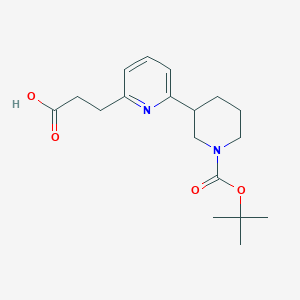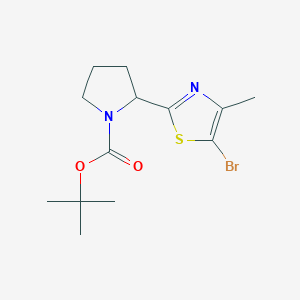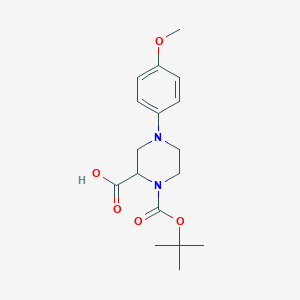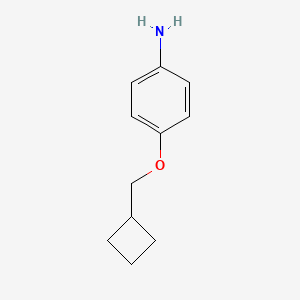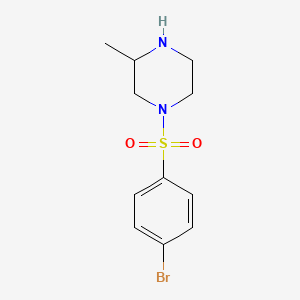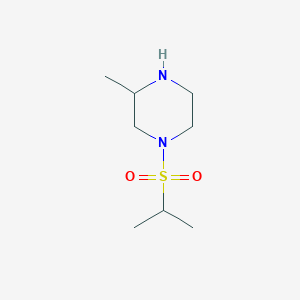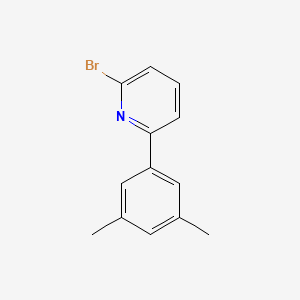![molecular formula C11H10ClF3N4O B1400205 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide CAS No. 1452577-23-9](/img/structure/B1400205.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide
説明
N-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide, also known as NCTA, is an organic compound with a wide range of applications in the scientific research field. It is an isocyanide-containing molecule that is used as a reactant in organic synthesis and as an intermediate in the production of a variety of compounds. The compound has been studied for its potential use in drug development and its involvement in biochemical and physiological processes.
科学的研究の応用
Synthesis and Chemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide is involved in the synthesis of various heterocyclic compounds. For instance, 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters, which react with cyanoacetamide derivatives, play a significant role in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These compounds are pivotal in developing new heterocyclic compounds through nonselective reactions, leading to diverse cyclization products. Such compounds are also subject to in silico analysis for their potential biological activity, underscoring their importance in medicinal chemistry (Chigorina, Bespalov, & Dotsenko, 2019).
Potential Antiallergic Properties
In the realm of pharmacology, derivatives of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide have been explored for their antiallergic properties. A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a structural similarity, highlights the potential of these compounds as novel antiallergic agents. This includes their efficacy in assays such as the ovalbumin-induced histamine release assay, suggesting their relevance in developing new therapeutic agents for allergic conditions (Menciu et al., 1999).
Applications in Anticancer Research
The compound and its derivatives may also have applications in anticancer research. For example, pyridooxazines and pyridothiazines, which can be synthesized from related chemical structures, have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. This indicates the potential of these compounds in the development of anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Other Potential Applications
Additional research has highlighted the synthesis of various heterocyclic compounds incorporating pyridyl moieties, which may have various biological activities. These include potential antimicrobial and anti-inflammatory properties, again underscoring the diverse applications of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide in scientific research and drug development (Dawood, Alsenoussi, & Ibrahim, 2011).
特性
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-isocyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N4O/c1-16-6-9(20)17-2-3-18-10-8(12)4-7(5-19-10)11(13,14)15/h4-5H,2-3,6H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBWAOZMYIULOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl ({6-acetyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thio)acetate](/img/structure/B1400124.png)
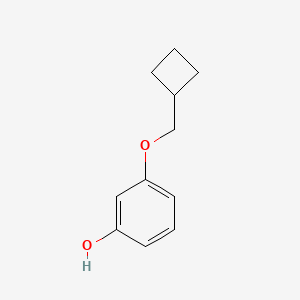
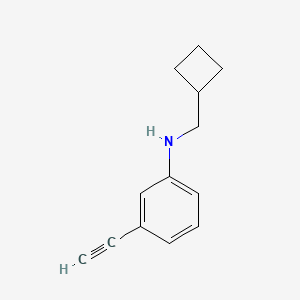
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1400131.png)
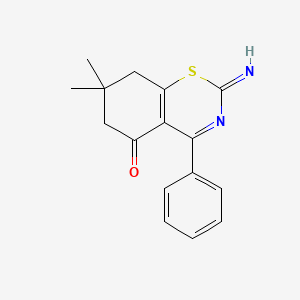
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)
